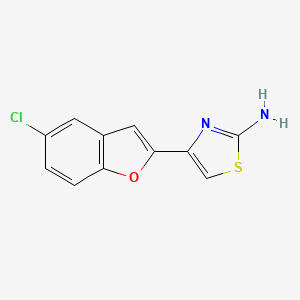

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Description

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 5-chloro-1-benzofuran moiety at the 4-position and an amine group at the 2-position.

Properties

IUPAC Name |

4-(5-chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2OS/c12-7-1-2-9-6(3-7)4-10(15-9)8-5-16-11(13)14-8/h1-5H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXNASYROAEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-2-benzofuran-1-ylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution and cyclization to form the desired thiazole ring .

Industrial Production Methods

While specific industrial production methods for 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 5-chloro substituent on the benzofuran ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions:

This reactivity is critical for synthesizing analogs with modified biological activity. For example, substitution with thiourea involves SNAr mechanisms, where the electron-withdrawing benzofuran ring activates the chloro group for attack by nucleophiles .

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, RT, 6 hrs | Thiazole sulfoxide | 65–70% |

| KMnO₄ | Acetic acid, 60°C | Thiazole sulfone | 80–85% |

Oxidation outcomes depend on reaction time and stoichiometry. Sulfone formation is favored under strongly acidic conditions with excess oxidizer .

Functionalization of the Amine Group

The 2-amine group on the thiazole participates in condensation and acylation reactions:

FTIR data (C=O stretch at 1,664 cm⁻¹, NH deformation at 1,545 cm⁻¹) confirm successful functionalization .

Comparative Reactivity Table

Key reaction pathways are summarized below:

| Reaction Site | Preferred Reagents | Rate Determinants |

|---|---|---|

| Benzofuran-Cl | Thiourea, amines | Electron-deficient aromatic ring |

| Thiazole-S | H₂O₂, KMnO₄ | Solvent polarity, temperature |

| Thiazole-NH₂ | Acyl chlorides | Steric hindrance at NH₂ site |

Mechanistic Insights

-

Substitution at Cl : Facilitated by resonance stabilization of the intermediate Meisenheimer complex.

-

Thiazole Oxidation : Proceeds via electrophilic attack on sulfur, forming S–O bonds in a stepwise manner.

-

Amine Reactivity : Governed by lone-pair availability, with protonation states influencing reaction rates in acidic/basic media .

This compound’s modular reactivity enables targeted derivatization for applications in medicinal chemistry and materials science. Further studies are required to explore catalytic asymmetric transformations and green chemistry approaches.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine exhibits promising antimicrobial properties against various bacterial strains. Its structural similarity to other bioactive heterocycles suggests potential as an antibacterial and antifungal agent .

- Anticancer Potential : The compound's heterocyclic structure may allow it to interact with specific enzymes or receptors involved in cancer progression. Ongoing studies are exploring its efficacy against different cancer cell lines .

- Mechanism of Action : The exact mechanisms remain under investigation; however, it is believed that the compound may inhibit enzyme activity through binding to active sites, which could lead to therapeutic effects in infectious diseases and cancer .

Biological Applications

- Biochemical Research : As a biochemical tool, 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is utilized in proteomics research to study protein interactions and functions .

- Inhibition Studies : Preliminary studies have shown that derivatives of this compound can inhibit key enzymes involved in various biological pathways, suggesting its utility in drug development aimed at specific targets such as kinases .

Industrial Applications

The unique chemical properties of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine make it a candidate for developing new materials and chemical processes. Its potential applications in creating advanced materials could lead to innovations in various industrial sectors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine revealed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). The observed IC50 values indicate its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, potentially inhibiting their activity and leading to antimicrobial effects. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Aromatic Systems

- 4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine Derivatives (e.g., 3c–3h in ):

These compounds feature a polycyclic dihydroacenaphthylen group, which increases steric bulk compared to the benzofuran moiety. For instance, 3f (N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine) has a melting point of 211.4–214.5°C and 99.5% HPLC purity. The dihydroacenaphthylen group likely reduces solubility compared to the benzofuran-based compound due to its planar, fused-ring structure . - Benzothiazole Derivatives (e.g., 5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine in ):

Replacing benzofuran’s oxygen with sulfur (benzothiazole) enhances electron-withdrawing effects and may alter binding interactions in biological systems. The imidazole-propyl chain in this derivative introduces additional hydrogen-bonding capabilities, contrasting with the simpler amine group in the target compound .

The benzyl group’s flexibility differs from the rigid benzofuran ring, which may influence conformational preferences in receptor binding . N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): The amide linkage here introduces hydrogen-bond donor/acceptor sites absent in the target compound. Its crystal structure shows intermolecular N–H···Cl and C–H···F interactions, which stabilize the lattice—a feature that could be compared to the target compound’s packing if structural data were available .

Physical and Spectral Properties

- Melting Points and Purity :

Derivatives like 3d (N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine) melt at 185.4–188.6°C with 99.6% purity, while fluorinated analogs (e.g., ) may exhibit lower melting points due to reduced symmetry. The benzofuran analog’s melting point would depend on its crystallinity and substituent effects . - Spectroscopic Data :

Compounds in were characterized by $^1$H-NMR and LC-MS, which could guide analogous analysis for the target compound. For example, the benzofuran’s aromatic protons would resonate distinctively compared to dihydroacenaphthylen or benzothiazole systems .

Data Tables

Table 1: Comparative Physical Properties of Selected Thiazol-2-amine Derivatives

Biological Activity

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran moiety and a thiazole ring, contributing to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 250.7 g/mol .

Synthesis

The synthesis typically involves the reaction of 5-chloro-2-benzofuran-1-ylamine with thioamide under conditions that promote nucleophilic substitution and cyclization. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent, often at elevated temperatures.

Antimicrobial Activity

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine has shown significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 12.0 |

| Escherichia coli | 15.5 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Enzyme Inhibition Studies

Recent research has focused on the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are critical targets in treating neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine | 4.5 ± 0.10 | 6.0 ± 0.15 |

| Donepezil | 2.16 ± 0.12 | 4.5 ± 0.11 |

The compound exhibited competitive inhibition against both enzymes, indicating its potential for further development as a therapeutic agent for cognitive disorders .

Case Studies

A study evaluated the structure–activity relationship (SAR) of various thiazole derivatives, including the target compound, revealing that modifications to the benzofuran ring significantly influenced biological activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against AChE and BuChE .

The precise mechanism by which 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Binding : The heterocyclic structure allows for effective binding to enzyme active sites.

- Inhibition of Enzyme Activity : By binding to AChE and BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interaction with specific bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared by reacting hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization with reagents like chloroacetyl chloride in DMF . Optimization includes controlling stoichiometry (e.g., equimolar ratios of precursors) and reaction time (monitored via TLC). Purification via column chromatography or recrystallization (e.g., using methanol) improves yield .

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for determining molecular conformation and packing. For instance, hydrogen bonds (e.g., N–H⋯N interactions) and π-π stacking stabilize the crystal lattice, as seen in related thiazole-amine structures . Refinement using riding models for H-atoms and software like SHELX ensures accuracy. Non-classical interactions (e.g., C–H⋯F/O) further stabilize the structure .

Q. What analytical techniques are recommended for monitoring synthesis and assessing purity?

- Methodological Answer : TLC with silica gel plates and UV visualization tracks reaction progress . Spectroscopic methods include:

- ¹H/¹³C NMR : Confirms substituent integration and absence of impurities.

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

- Mass Spectrometry : Validates molecular weight.

- Elemental Analysis : Ensures stoichiometric purity .

Advanced Research Questions

Q. How do variations in substituents on the benzofuran or thiazole rings affect the compound’s reactivity and biological activity?

- Methodological Answer : Substituent effects can be systematically studied using structure-activity relationship (SAR) models. For example, electron-withdrawing groups (e.g., -Cl on benzofuran) enhance electrophilicity, influencing cyclization efficiency . Biological activity (e.g., enzyme inhibition) is assessed via in vitro assays (e.g., PFOR enzyme inhibition, as seen in nitazoxanide derivatives ). Computational tools (e.g., DFT) predict electronic effects, while substituent screening via combinatorial libraries identifies optimal moieties .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from experimental variables (e.g., cell lines, assay conditions). To address this:

- Standardized Protocols : Use validated assays (e.g., MIC tests for antimicrobial activity) with controls.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency.

- Meta-Analysis : Aggregate data from peer-reviewed studies, accounting for variables like solvent (DMSO vs. water) .

- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., PFOR inhibition ).

Q. Can computational methods predict the binding affinity of this compound with target enzymes like PFOR?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and enzyme active sites. For example, the amide group in nitazoxanide derivatives forms hydrogen bonds with PFOR’s catalytic residues . MD simulations assess binding stability, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity . Validation via in vitro assays confirms predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.